molecular formula C14H12BrN3O2 B12734353 Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-methyl- CAS No. 88570-81-4

Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-methyl-

Cat. No.: B12734353
CAS No.: 88570-81-4
M. Wt: 334.17 g/mol
InChI Key: KXNAHPIHNIAXMH-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-methyl- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system, a brominated furan ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,2-a]pyridine ring system.

    Introduction of the Acetamide Group: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride as reagents.

    Bromination of the Furan Ring: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro-: Similar structure but with a chlorine atom instead of a methyl group.

    Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-ethyl-: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-methyl- lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and potential applications. The presence of the brominated furan ring and the methyl group differentiates it from other similar compounds and may contribute to its unique biological and chemical properties.

Properties

CAS No.

88570-81-4

Molecular Formula

C14H12BrN3O2

Molecular Weight

334.17 g/mol

IUPAC Name

2-[2-(5-bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetamide

InChI

InChI=1S/C14H12BrN3O2/c1-8-2-5-13-17-14(10-3-4-11(15)20-10)9(6-12(16)19)18(13)7-8/h2-5,7H,6H2,1H3,(H2,16,19)

InChI Key

KXNAHPIHNIAXMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2CC(=O)N)C3=CC=C(O3)Br)C=C1

Origin of Product

United States

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